molecular formula C14H13ClN2O4S B6394904 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261892-52-7

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6394904
CAS RN: 1261892-52-7
M. Wt: 340.8 g/mol
InChI Key: COLBBULFJYNRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid, or 2C5-3NDSI, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of isonicotinic acid, which is an intermediate in the synthesis of nicotinic acid. 2C5-3NDSI is a white crystalline solid with a melting point of 171-173 °C and a molecular weight of 231.66 g/mol. The compound has been used in various studies for its potential to act as an inhibitor of enzymes, as well as for its ability to act as a ligand for various proteins.

Scientific Research Applications

2C5-3NDSI has been used in a variety of scientific research studies. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used as a ligand for various proteins, such as the human muscarinic M1 receptor. In addition, it has been used as a substrate for the enzyme cyclooxygenase-2, as well as for the enzyme nitric oxide synthase.

Mechanism of Action

The exact mechanism of action of 2C5-3NDSI is not fully understood. However, it is believed to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thus inhibiting its activity. Additionally, 2C5-3NDSI is thought to act as a ligand for various proteins by binding to the active sites of the proteins. This binding can lead to the activation or inhibition of the protein’s activity, depending on the type of protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C5-3NDSI are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as a ligand for various proteins, such as the human muscarinic M1 receptor. Additionally, it has been used as a substrate for the enzyme cyclooxygenase-2, as well as for the enzyme nitric oxide synthase.

Advantages and Limitations for Lab Experiments

The main advantage of using 2C5-3NDSI in lab experiments is that it can be synthesized in a two-step process and is relatively easy to obtain. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using 2C5-3NDSI. For example, the exact mechanism of action of the compound is not fully understood, and the biochemical and physiological effects of 2C5-3NDSI are still being studied.

Future Directions

There are several potential future directions for research involving 2C5-3NDSI. First, further research into the exact mechanism of action of the compound is needed. Additionally, further research into the biochemical and physiological effects of 2C5-3NDSI is needed to better understand its potential applications. Finally, further research into the potential applications of 2C5-3NDSI in various scientific research fields is needed.

Synthesis Methods

2C5-3NDSI can be synthesized in a two-step process. First, isonicotinic acid is reacted with 3-N,N-dimethylsulfamoylphenylchloride in the presence of a base such as potassium carbonate. This reaction produces 2C5-3NDSI and a by-product of 3-N,N-dimethylsulfamoylphenol. The second step involves the purification of 2C5-3NDSI by recrystallization from a suitable solvent, such as ethanol.

properties

IUPAC Name

2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLBBULFJYNRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.